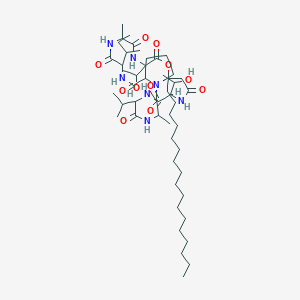

Peptidolipin NA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

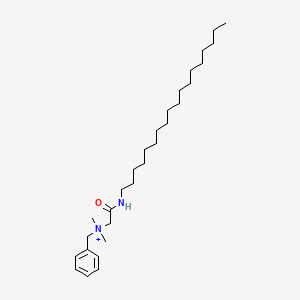

Peptidolipin NA is a cyclic lipopeptide derived from the bacterium Nocardia asteroides. This compound is characterized by its unique structure, which includes a peptide cyclized via an ester to an unusually long lipophilic tail. This compound has garnered significant attention due to its antibiotic properties, particularly its ability to interact with membrane lipid bilayers and generate ion-conducting pores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Peptidolipin NA undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the lipophilic tail, affecting the compound’s interaction with lipid bilayers.

Reduction: This reaction can alter the peptide structure, potentially impacting its antibiotic properties.

Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include modified versions of this compound with altered lipophilic tails or peptide structures. These modifications can enhance the compound’s antibiotic properties or introduce new functionalities .

Scientific Research Applications

Peptidolipin NA has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lipopeptide synthesis and modification.

Biology: It serves as a tool for studying membrane interactions and ion channel formation.

Medicine: Its antibiotic properties make it a candidate for developing new antimicrobial agents.

Industry: It is used in the development of biosensors and other biotechnological applications

Mechanism of Action

Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .

Comparison with Similar Compounds

Peptidolipin NA belongs to a rare class of lipopeptides characterized by a peptide cyclized via an ester to a lipophilic tail. Similar compounds include:

Peptidolipin B-F: These compounds also exhibit antibacterial activity and share structural similarities with this compound.

Daptomycin: Another lipopeptide antibiotic, but it does not cyclize through the lipophilic tail.

This compound is unique due to its specific structure and the resulting antibiotic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

2132-55-0 |

|---|---|

Molecular Formula |

C50H89N7O11 |

Molecular Weight |

964.3 g/mol |

IUPAC Name |

22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone |

InChI |

InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61) |

InChI Key |

ISFFTEWJOFYRNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)